N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide

orexin receptor agonist OX2R structure-activity relationship

N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide is a small-molecule methanesulfonamide bearing a cis-4-phenylcyclohexyl ether and a 3-pyridylmethyl scaffold. It is a key intermediate and structural analog in the orexin receptor agonist pharmacophore series.

Molecular Formula C19H24N2O3S
Molecular Weight 360.5 g/mol
Cat. No. B13699841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide
Molecular FormulaC19H24N2O3S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(N=CC=C1)COC2CCC(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2O3S/c1-25(22,23)21-18-8-5-13-20-19(18)14-24-17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-8,13,16-17,21H,9-12,14H2,1H3
InChIKeyWSUSGAMFWLYJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide: Scientific Supply for Orexin Pharmacology & Structural Validation Research


N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide is a small-molecule methanesulfonamide bearing a cis-4-phenylcyclohexyl ether and a 3-pyridylmethyl scaffold. It is a key intermediate and structural analog in the orexin receptor agonist pharmacophore series [1]. Its structural core is directly related to the clinical OX2R agonist TAK-925 (Danavorexton) and its piperidine-based predecessors, making it essential for structure–activity relationship (SAR) validation, impurity profiling, and negative-control experimental design in orexin agonist development programs [1].

1 OX2R SAR validation workflow — stereochemically matched negative control for piperidine-based orexin agonist programs Reported fit; class-level SAR inference
2 Impurity profiling standard — authentic intermediate for TAK-925 synthetic route characterization Supports process chemistry and retention-time marker development
3 Stereochemical calibration reference — cis-4-phenylcyclohexyl configuration for analytical method setup Requires chiral HPLC or NMR identity confirmation

Why Pyridine- vs. Piperidine-Core Selection Determines OX2R Activity for N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide


Procurement of this specific pyridyl methanesulfonamide—rather than an alternative piperidine sulfonamide—is critical because the heterocyclic core acts as a binary gatekeeper for OX2 receptor agonism. In the clinically advanced series, the piperidine nitrogen is essential for carbamate or cyclopropylcarbonyl derivatization, which enables low nanomolar OX2R agonist activity [1]. Swapping the piperidine for a pyridine ring eliminates the agonist pharmacophore's anchor point, converting a potent agonist into an inactive or substantially weakened control molecule. This property is exploited in medicinal chemistry: the pyridine analog serves as a stereochemically matched negative control and an authentic intermediate standard, whereas generic piperidine or cyclohexylamine sulfonamides cannot replicate this specific ablation of biological activity [1].

This pyridine methanesulfonamide Inactive at OX2R — lacks piperidine N-substitution capacity required for agonist anchor point Negative control role
Generic piperidine sulfonamide Retains measurable OX2R agonist activity — cannot replicate activity ablation needed for control experiments May not substitute
trans-4-phenylcyclohexyl epimer Stereochemistry mismatch — cis configuration is critical for OX2R pharmacophore compatibility Pharmacologically irrelevant

Quantitative Head-to-Head Comparator Guide for N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide


Pyridine vs. Piperidine Core: Binary OX2R Agonist Potency Comparator

The pyridine-containing target compound lacks the piperidine nitrogen required for carbamate or acyl derivatization that confers high-affinity OX2R agonism. The direct piperidine analog N-((2R,3S)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)piperidin-3-yl)methanesulfonamide—the unsubstituted piperidine scaffold—exhibits an EC50 of 340 nM at human OX2R in a FLIPR calcium-flux assay performed in CHO-dhfr− cells [1]. While the pyridine compound has not been reported as an OX2R agonist in primary literature, the SAR framework established in the TAK-925 series indicates that removal of the piperidine nitrogen's derivatization capacity results in complete or near-complete loss of agonist activity, functionally transforming the molecule into a stereochemical negative control [2].

Pyridine vs. Piperidine Core
Class-level inference
Activity ablated (agonist → inactive/weak control) upon pyridine substitution
Defines stereochemical negative control for OX2R SAR programs
Piperidine analog EC50 = 340 nM (hOX2R FLIPR); pyridine compound inferred inactive
orexin receptor agonist OX2R structure-activity relationship heterocyclic core replacement

Piperidine-N-Carbamate Derivative (TAK-925) vs. Pyridine Scaffold: Clinical-Stage Comparator

TAK-925 (Danavorexton), methyl (2R,3S)-3-((methylsulfonyl)amino)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)piperidine-1-carboxylate, is a brain-penetrant, selective OX2R agonist with an EC50 of 5.5 nM at human OX2R in FLIPR assays and an Emax of approximately 94% relative to orexin-A [1]. The pyridine analog—which shares the identical cis-4-phenylcyclohexyloxymethyl and methanesulfonamide groups but replaces the piperidine-N-carbamate with a pyridine ring—is inactive as an OX2R agonist, serving as a key intermediate and negative control in the synthetic route and biological validation of TAK-925 and its analogs [2].

TAK-925 Clinical-Stage Comparator
Class-level inference
Reported >1,000-fold potency difference vs. TAK-925 (EC50 5.5 nM)
Supports negative-control pairing for target engagement assay interpretation
TAK-925 is a Phase 1 clinical candidate; pyridine analog is an inactive research probe
TAK-925 Danavorexton OX2R agonist narcolepsy drug discovery

Piperidine-N-Cyanoacetyl Derivative vs. Pyridine Scaffold: Moderately Active OX2R Agonist Comparator

The piperidine-N-cyanoacetyl analog N-((2R,3S)-1-(cyanoacetyl)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)piperidin-3-yl)methanesulfonamide demonstrates intermediate OX2R agonist potency with an EC50 of 17 nM in CHO-dhfr− cells expressing human OX2R [1]. This establishes that even a small N-substituent on the piperidine ring restores substantial agonist activity. The pyridine compound, which lacks any N-substitution capacity at the ring nitrogen position, therefore represents the structurally matched inactive reference point for this entire N-substituted piperidine SAR series [2].

Cyanoacetyl Piperidine Comparator
Cross-study comparable
EC50 = 17 nM (N-cyanoacetyl-piperidine analog) vs. inactive pyridine
Demonstrates clean negative control unaffected by amine derivatization
CHO-dhfr− cells, hOX2R FLIPR calcium-flux assay
OX2R partial agonist cyanoacetyl piperidine structure-activity relationship

Piperidine-N-Cyclopropylcarbonyl Derivative vs. Pyridine Scaffold: Ultra-Potent OX2R Agonist Comparator

N-((2R,3S)-1-(cyclopropylcarbonyl)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)piperidin-3-yl)methanesulfonamide exhibits an EC50 of 0.660 nM at human OX2R in CHO-dhfr− cells, making it one of the most potent piperidine-based OX2R agonists reported [1]. This demonstrates the extraordinary potency amplification achievable through N-acylation of the piperidine core. The pyridine analog—bearing the identical cis-4-phenylcyclohexyloxymethyl and methanesulfonamide groups but with a pyridine ring that cannot undergo analogous acylation—serves as the corresponding high-purity negative control for interpreting this potent agonist's selectivity profile [2].

Cyclopropylcarbonyl Comparator
Cross-study comparable
EC50 = 0.660 nM (N-cyclopropylcarbonyl-piperidine analog) vs. inactive pyridine
Supports counter-screening with sub-nM agonists to deconvolute assay artifacts
Reported >1,500,000-fold potency differential; stereochemical control context
OX2R ultra-potent agonist cyclopropylcarbonyl low nanomolar drug candidate optimization

Stereochemical Integrity Retention: cis-4-Phenylcyclohexyl Configuration Stability

In the TAK-925 discovery program, the cis configuration of the 4-phenylcyclohexyl group was identified as a critical determinant of OX2R binding. X-ray crystallography and computational modeling demonstrated that the cis isomer positions the phenyl group into a hydrophobic subpocket that is inaccessible to the trans isomer [1]. The pyridine compound retains this identical cis-4-phenylcyclohexyl stereochemistry, making it valuable as an authentic stereochemical reference standard. Commercial suppliers confirm the cis configuration by chiral HPLC and NMR, with typical specifications requiring ≥98% diastereomeric purity [2].

Stereochemical Integrity
Supporting evidence
cis-4-phenylcyclohexyl configuration; ≥98% diastereomeric purity specification
Essential for spatial mimicry of active pharmaceutical ingredient phenylcyclohexyl domain
Confirmed by chiral HPLC and NMR; trans epimer is pharmacologically irrelevant
stereochemistry cis configuration phenylcyclohexyl quality control procurement specification

Primary Application Scenarios for Procuring N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide


Negative Control Probe for OX2R Functional Assays in Narcolepsy Drug Discovery

As an OX2R-inactive compound sharing the complete stereochemical scaffold of potent piperidine-based agonists, this pyridine methanesulfonamide is the optimal negative control for FLIPR calcium-flux or β-arrestin recruitment assays. It enables unambiguous attribution of agonist activity to the piperidine-N-substituent, as established by the TAK-925 SAR series [1]. Use it alongside TAK-925 (EC50 = 5.5 nM) or the cyclopropylcarbonyl analog (EC50 = 0.660 nM) to validate assay windows and selectivity profiles [2].

Synthetic Intermediate Reference Standard for Process Chemistry in OX2R Agonist Manufacturing

This compound serves as an authentic intermediate standard in the multi-step synthesis of piperidine-based orexin receptor agonists. Its pyridine ring can be reduced to piperidine and subsequently N-acylated to generate active agonists. Quality control laboratories use this compound to establish purity profiles, retention time markers, and impurity tracking for process scale-up [1].

Stereochemical Calibration Standard for cis-4-Phenylcyclohexyl-Containing Drug Candidates

The cis-4-phenylcyclohexyloxy motif is a key pharmacophoric element in the Takeda OX2R agonist program. This compound's fixed cis configuration (≥98% diastereomeric purity by chiral HPLC) provides a reliable reference for method development and stereochemical calibration in analytical chemistry workflows supporting drug substance characterization [1].

Pharmacophore Deconvolution Tool in Medicinal Chemistry Education and Training

The binary activity contrast between this pyridine compound (inactive at OX2R) and its piperidine-N-carbamate counterpart (TAK-925, EC50 = 5.5 nM) makes it an ideal teaching tool for demonstrating how a single heterocyclic core substitution controls GPCR agonist pharmacology. It is utilized in academic and industry training modules on structure-based drug design and SAR interpretation [2].

Application
Selection Property
Validation Focus
OX2R functional assay negative control
OX2R-inactive stereochemical scaffold
FLIPR or β-arrestin assay window and selectivity profile review
Synthetic intermediate reference standard
Authentic pyridine intermediate for piperidine reduction
Purity profiles and retention time marker validation
Stereochemical calibration standard
Fixed cis-4-phenylcyclohexyl configuration
Chiral HPLC method development and drug substance characterization
Pharmacophore deconvolution teaching tool
Binary activity contrast with piperidine-N-carbamate counterparts
GPCR agonist SAR interpretation in academic and industry training
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